molecular formula C11H12ClN3O2S3 B2696541 5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide CAS No. 1797861-97-2

5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide

Cat. No. B2696541
CAS RN: 1797861-97-2
M. Wt: 349.87
InChI Key: MDJMCHMKEXUOMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-chloro-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)thiophene-2-sulfonamide” is a chemical compound that likely contains a thiazole ring . Thiazole is an important heterocycle in the world of chemistry, and it has been used in the development of various drugs and biologically active agents .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions followed by heterocyclization . For instance, a compound was synthesized by condensation of 5-acetylthiazole with 2-formyl thiophene, followed by heterocyclization with hydrazine and thiosemicarbazide .


Molecular Structure Analysis

The thiazole ring, a key component of the compound, consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds, rendering aromatic ring properties . The aromaticity of the ring allows for many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place .


Chemical Reactions Analysis

Thiazole-containing molecules, when entering physiological systems, behave unpredictably and can reset the system differently . These molecules may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .

Scientific Research Applications

Synthesis and Potential Applications

  • Antitumor and Antibacterial Agents : A study highlighted the synthesis of thiophene and thieno[3,2-d] pyrimidine derivatives, including those related to the chemical structure of interest. These compounds were evaluated for their in vitro activity against human tumor cell lines, such as liver, colon, and lung cancers, showing higher activity in some instances than doxorubicin, a standard chemotherapy medication. Additionally, they exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria (Hafez, Alsalamah, & El-Gazzar, 2017).

  • Antiviral Activity : Another study focused on the synthesis of sulfonamide derivatives starting from 4-chlorobenzoic acid, leading to compounds that showed anti-tobacco mosaic virus activity, indicating potential antiviral applications (Chen et al., 2010).

  • Antiproliferative Agents : Novel derivatives bearing a sulfonamide moiety were synthesized and evaluated for their in vitro antiproliferative activity against the human breast cancer cell line MCF-7. Some compounds showed higher antiproliferative activity compared to doxorubicin, suggesting potential as cancer treatments (Bashandy et al., 2014).

  • Inhibitors for Corrosion : Research into the use of sulfonamide derivatives as inhibitors for mild steel corrosion in acidic media showed promising results, suggesting applications in materials science and engineering to protect metals from corrosion (Sappani & Karthikeyan, 2014).

  • Antimicrobial Agents : Various sulfonamide derivatives have been synthesized and tested for their antimicrobial activity, with some compounds exhibiting high activities, indicating potential use in combating microbial infections (Azab, Youssef, & El-Bordany, 2013).

properties

IUPAC Name

5-chloro-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S3/c12-9-1-2-10(19-9)20(16,17)14-8-3-5-15(7-8)11-13-4-6-18-11/h1-2,4,6,8,14H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJMCHMKEXUOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.